molecular formula C11H13NO3S2 B2447113 N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1448075-83-9

N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2447113
CAS RN: 1448075-83-9
M. Wt: 271.35
InChI Key: UACHLFBHZQYAQH-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . The exact molecular structure of “N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide” is not available in the sources I found.


Chemical Reactions Analysis

Thiophene derivatives participate in a variety of chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, 2,5-dimethylfuran has a boiling point of 92-94 °C and a density of 0.903 g/mL at 25 °C .

Scientific Research Applications

Carbodiimide-Sulfoxide Reactions

The synthesis of stabilized sulfonium ylides via carbodiimide-sulfoxide reactions showcases a methodology that might be applicable to compounds similar to N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide. These reactions involve compounds with reactive methylene groups, leading to products with potential in various chemical transformations. The study also explores the magnetic nonequivalence of aliphatic methylene groups, contributing to the understanding of such compounds' structural characteristics (Cook & Moffatt, 1968).

Bohlmann-Rahtz Heteroannulation

The synthesis of complex molecules through Bohlmann-Rahtz heteroannulation, exemplified by the synthesis of dimethyl sulfomycinamate, indicates the potential of using sophisticated synthetic routes for compounds related to this compound. This approach demonstrates total regiocontrol in multistep syntheses, which could be relevant for designing derivatives of such sulfonamides for various applications (Bagley et al., 2005).

Formation of Sulfinamides and Sulfonamides

The study on the formation of sulfinamides and sulfonamides bearing organo-aminomethylene-dimethylphosphine groups suggests the versatility of sulfonamide chemistry. Such research could offer insights into functionalizing molecules similar to this compound, expanding their utility in medicinal chemistry and materials science (Kaukorat et al., 1997).

Laboratory Simulation of Natural Sulphurization

Research on the natural sulphurization of organic matter provides a fascinating insight into how sulfur compounds, akin to this compound, might interact with other organic molecules under environmental conditions. Such studies could have implications for understanding the fate of sulfur-containing compounds in natural settings and their potential applications in simulating or mitigating environmental processes (Graaf et al., 1992).

Future Directions

Thiophene and its derivatives continue to be a topic of interest in various fields of research due to their wide range of properties and applications . Future research will likely continue to explore new synthesis methods, applications, and mechanisms of action for these compounds.

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-8-6-10(9(2)15-8)7-12-17(13,14)11-4-3-5-16-11/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACHLFBHZQYAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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